molecular formula C9H12N4O3 B2734759 Methyl 4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate CAS No. 2416235-29-3

Methyl 4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B2734759
CAS No.: 2416235-29-3
M. Wt: 224.22
InChI Key: CPQUQWFXSVTCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Methyl 4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action for Methyl 4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate involves its azide group, which can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is commonly used in click chemistry, a powerful tool for bioconjugation and molecular labeling . The compound’s molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate can be compared to other azido-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile reactivity and application in diverse research fields.

Properties

IUPAC Name

methyl 4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-16-9(15)7-4-6(11-12-10)8(14)13(7)5-2-3-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQUQWFXSVTCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1C2CC2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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